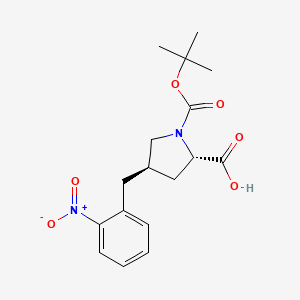

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a Boc-protected amine and a 2-nitrobenzyl substituent at the 4-position of the pyrrolidine ring. This compound serves as a key intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research. The nitro group at the benzyl position introduces electron-withdrawing properties, influencing reactivity and interactions in downstream applications such as drug candidate synthesis .

Properties

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-17(2,3)25-16(22)18-10-11(9-14(18)15(20)21)8-12-6-4-5-7-13(12)19(23)24/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSLRHMTRUSAAU-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376024 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959577-92-5 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method starts with the protection of the pyrrolidine nitrogen using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the 2-nitrobenzyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen gas with a palladium catalyst can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxylic acids to alcohols.

Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc protecting groups.

Major Products

Oxidation: The major product is the corresponding amine.

Reduction: The major product is the corresponding alcohol.

Substitution: The major product is the free amine.

Scientific Research Applications

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photolysis to release the active pyrrolidine derivative, which can then interact with biological targets such as enzymes or receptors. The Boc group serves as a protecting group to prevent unwanted reactions during synthesis.

Comparison with Similar Compounds

Table 1: Key Attributes of Structural Analogs

Physicochemical Properties

- Optical Activity: Substituents influence specific rotation. For example, the prop-2-ynyl analog exhibits [α]/D = -34.0° (c = 1% in ethanol) , while fluorinated derivatives show varied optical profiles due to halogen electronegativity .

- Solubility : Nitro and trifluoromethyl groups increase polarity, enhancing aqueous solubility compared to benzyl or alkyne derivatives.

- Stability : The nitro group is stable under acidic/basic conditions but reducible to amines using catalysts like Pd/C or NaBH₄ .

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid, with CAS number 959577-92-5, is a compound that has garnered attention for its potential biological activities. Structurally, it features a pyrrolidine backbone with a tert-butoxycarbonyl protecting group and a 2-nitrobenzyl side chain. This compound is notable for its applications in medicinal chemistry and its role as a building block in the synthesis of various biologically active molecules.

- Molecular Formula : C17H22N2O6

- Molecular Weight : 350.37 g/mol

- CAS Number : 959577-92-5

- MDL Number : MFCD06659411

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its role in modulating protein-protein interactions (PPIs) and serving as a precursor for drug development.

Research indicates that this compound may influence several biological pathways through its interaction with specific proteins. Notably, it has been studied for its potential to inhibit the Nrf2-Keap1 pathway, which is crucial for the cellular response to oxidative stress. Inhibition of this pathway can have therapeutic implications for diseases related to oxidative stress and inflammation .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has revealed that modifications in the compound's structure can significantly impact its biological efficacy. The presence of the nitrobenzyl group is believed to enhance binding affinity to target proteins, while variations in the pyrrolidine ring can alter its pharmacokinetic properties .

Study 1: Inhibition of Keap1-Nrf2 Interaction

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of this compound to evaluate their potency as inhibitors of the Keap1-Nrf2 protein-protein interaction. The findings indicated that specific structural modifications led to enhanced inhibitory activity, with some derivatives showing IC50 values below 100 nM .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. It was found that this compound exhibits significant antioxidant activity by upregulating Nrf2 target genes. This suggests its potential use in formulations aimed at combating oxidative stress-related conditions .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.